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Compound of Interest

Compound Name:
2-chloro-N-[1-(2-

methoxyphenyl)ethyl]acetamide

CAS No.: 40023-06-1

Cat. No.: B1351991

Get Quote

This compound serves as a critical chiral building block, particularly in the synthesis of

agrochemicals (fungicides/herbicides) and as a covalent electrophilic probe in medicinal

chemistry. Its structure features a reactive

-chloroacetamide moiety attached to a chiral ethylamine scaffold.
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1351991#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351991?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Data

Chemical Name 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide

CAS Number 40023-06-1

Molecular Formula

Molecular Weight 227.69 g/mol

SMILES

Physical State Solid (White to off-white crystalline powder)

Solubility
Soluble in DCM, THF, Ethyl Acetate; Sparingly

soluble in water.[1]

Key Functional Groups -Chloroacetamide (Electrophile), Methoxy ether

(Donor), Amide (Linker)

Part 2: Synthesis Protocol (High-Fidelity)
Context: The synthesis follows a nucleophilic acyl substitution mechanism.[2] The reaction is

highly exothermic; strict temperature control is required to prevent the formation of bis-acylated

byproducts or polymerization.

Reagents & Materials
Precursor: 1-(2-methoxyphenyl)ethylamine (1.0 eq)

Reagent: Chloroacetyl chloride (1.1 eq)

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

Solvent: Dichloromethane (DCM) (Anhydrous)

Quench: Sat.

, Brine.
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Step-by-Step Methodology
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar

and nitrogen inlet, dissolve 1-(2-methoxyphenyl)ethylamine (10 mmol) in anhydrous DCM

(50 mL).

Base Addition: Add TEA (12 mmol) to the solution. Cool the mixture to 0°C using an ice/water

bath.

Acylation (Critical Step): Add Chloroacetyl chloride (11 mmol) dropwise via a pressure-

equalizing addition funnel over 20 minutes.

Causality: Slow addition at 0°C prevents thermal runaway and minimizes the risk of di-

acylation at the nitrogen center.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–6 hours.

Validation: Monitor via TLC (Hexane:EtOAc 7:3). The amine starting material (

) should disappear, and the less polar amide product (

) should appear.

Work-up:

Quench with saturated

(30 mL) to neutralize excess acid/chloride.

Extract the aqueous layer with DCM (2 x 30 mL).

Wash combined organics with 1M HCl (to remove unreacted amine) followed by Brine.

Dry over anhydrous

, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if

high purity (>98%) is required.
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Part 3: Visualization of Synthesis Workflow

Critical Process Parameters
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Caption: Stoichiometric workflow for the N-acylation of 1-(2-methoxyphenyl)ethylamine.

Part 4: Reactivity & Applications in Drug Discovery
The 2-chloroacetamide moiety is not merely a structural feature; it is a reactive "warhead."

Covalent Inhibition (Targeted Protein Degradation)
In modern drug discovery, this motif is used to target non-catalytic cysteine residues on

proteins. The carbon attached to the chlorine is highly electrophilic.

Mechanism: The sulfhydryl group (-SH) of a cysteine residue performs an

attack, displacing the chloride ion.
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Application: This specific compound creates a covalent bond with proteins, useful in Activity-

Based Protein Profiling (ABPP) or as a PROTAC linker precursor.

Heterocyclic Cyclization (Scaffold Divergence)
This compound is a precursor for tetrahydroisoquinolines via intramolecular cyclization,

although the amide carbonyl deactivates the ring.

Pathway: Under Friedel-Crafts conditions (Lewis Acid:

or

), the chloro group can be activated to cyclize onto the electron-rich methoxy-phenyl ring,
forming a lactam.

Part 5: Visualization of Reactivity Pathways
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Caption: Divergent reactivity profiles: Covalent binding (Green), Activation (Yellow), and

Cyclization (Red).

Part 6: Safety & Handling (E-E-A-T)
Warning: Chloroacetamides are potent alkylating agents. They are potential sensitizers and

can cause severe contact dermatitis or ocular damage.

Engineering Controls: All weighing and transfers must occur inside a certified chemical fume

hood.
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PPE: Double nitrile gloves are mandatory. The lipophilic nature of the ethyl-phenyl chain

facilitates skin absorption.

Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium

thiosulfate (nucleophiles that quench the alkylating potential) before disposal.

References
Singh, R., et al. (2017).[3] A facile amidation of chloroacetyl chloride using DBU. International

Journal of ChemTech Research. Retrieved February 2, 2026, from [Link]

Missioui, M., et al. (2024).[4] Crystal structure and Hirshfeld surface analysis of 2-chloro-N-

(4-methoxyphenyl)acetamide. National Institutes of Health (PMC). Retrieved February 2,

2026, from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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